

A Spectroscopic Showdown: Unmasking the Origins of Butyl Salicylate

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Compound of Interest		
Compound Name:	Butyl salicylate	
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For researchers, scientists, and drug development professionals, understanding the purity and origin of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of synthetic versus natural **butyl salicylate**, offering insights into their subtle yet significant differences. While chemically identical, the route of production—synthesis in a lab or extraction from a natural source—leaves behind a unique fingerprint, detectable through modern analytical techniques.

The primary method for producing synthetic **butyl salicylate** is the Fischer esterification of salicylic acid with n-butanol, typically using an acid catalyst such as sulfuric acid or boric acid.

[1] This process can result in trace amounts of residual starting materials or byproducts. In contrast, natural salicylates are found in a variety of plants, and their extracts may contain other structurally similar compounds.[2][3]

This comparison guide delves into the spectroscopic data of **butyl salicylate** obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), highlighting the potential markers that can help distinguish between synthetic and natural origins.

Data Presentation: A Quantitative Comparison

The following tables summarize the key spectroscopic data for **butyl salicylate**. While the core spectral features remain the same regardless of origin, the presence of minor peaks in NMR, subtle shifts in FTIR, or additional fragments in MS can be indicative of impurities associated with either synthetic production or natural extraction.





Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of **Butyl Salicylate**



¹ H NMR (Proton NMR)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.95	Singlet	1H	Ar-OH	
~7.85	Doublet of doublets	1H	Ar-H	
~7.43	Doublet of triplets	1H	Ar-H	
~6.97	Doublet	1H	Ar-H	
~6.87	Triplet	1H	Ar-H	
~4.20	Triplet	2H	-O-CH ₂ -	
~1.65	Multiplet	2H	-CH ₂ -	
~1.35	Multiplet	2H	-CH ₂ -	
~0.90	Triplet	3H	-СНз	
¹³ C NMR (Carbon NMR)	Chemical Shift (ppm)	Assignment		
~170.5	C=O			
~161.5	Ar-C-OH	_		
~135.5	Ar-CH	_		
~130.0	Ar-CH	_		
~119.0	Ar-CH	_		
~117.5	Ar-CH	_		
~112.5	Ar-C-C=O	_		
~65.0	-O-CH ₂ -	_		
~30.5	-CH ₂ -	_		
~19.0	-CH ₂ -	_		
~13.5	-CH₃			



Data compiled from multiple sources.[2][4][5][6]

Table 2: FTIR and Mass Spectrometry Data of Butyl Salicylate

Spectroscopic Technique	Key Peaks / Fragments	Interpretation
FTIR (cm ⁻¹)	~3200 (broad)	O-H stretch (phenolic)
~2960-2870	C-H stretch (aliphatic)	
~1680	C=O stretch (ester)	_
~1610, ~1485, ~1450	C=C stretch (aromatic)	_
~1250	C-O stretch (ester)	_
Mass Spectrometry (m/z)	194	[M] ⁺ (Molecular ion)
138	[M - C ₄ H ₈] ⁺	
121	[M - OC4H9] ⁺	_
120	[M - HOC4H9] ⁺	_

Data compiled from multiple sources.[7][8][9][10]

Distinguishing Features: Synthetic vs. Natural

The differentiation between synthetic and natural **butyl salicylate** lies not in the primary spectroscopic data but in the detection of minor components.

- Synthetic **Butyl Salicylate**: May exhibit trace signals from unreacted salicylic acid or n-butanol. Furthermore, impurities from the synthesis of salicylic acid itself, such as dimethyl 4-hydroxyisophthalate from the Kolbe-Schmitt reaction, could potentially be carried over and detected, particularly by GC-MS.[11][12]
- Natural Butyl Salicylate: If isolated from a natural source, the sample may contain other
 volatile organic compounds from the plant matrix. These could include other salicylate esters
 (e.g., methyl salicylate, ethyl salicylate), terpenes, or other phenylpropanoids.[2] Isotope ratio
 mass spectrometry (IRMS) can also be a powerful tool to distinguish between petrochemicalderived synthetic products and plant-derived natural products.



Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of **butyl salicylate** and identify any proton or carbon-containing impurities.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 10-20 mg of the **butyl salicylate** sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction.
 Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra



to the corresponding atoms in the **butyl salicylate** molecule. Analyze for any small, unassigned peaks that may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the sample and compare the "fingerprint" region for any subtle differences.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: As butyl salicylate is a liquid, the simplest method is to place a single
 drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)
 plates.
- · Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C-O, aromatic C=C). Compare the spectra of synthetic and natural samples, paying close attention to the fingerprint region (1500-400 cm⁻¹) where minor differences may be more apparent.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate volatile components of the sample and identify them based on their mass spectra, providing a highly sensitive method for impurity profiling.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Dilute the butyl salicylate sample 1:1000 in a suitable solvent such as
 dichloromethane or ethyl acetate.

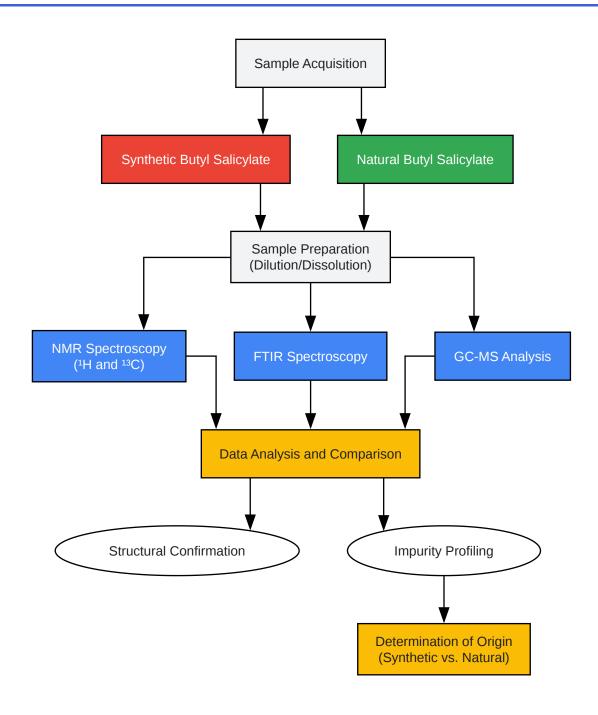


- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-450 amu.
 - Ion Source Temperature: 230°C.
- Data Analysis: Identify the main peak corresponding to butyl salicylate based on its
 retention time and mass spectrum. Analyze any other peaks by comparing their mass
 spectra to a library (e.g., NIST, Wiley) to identify potential impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural **butyl salicylate**.





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Caption: Workflow for the spectroscopic comparison of **butyl salicylate**.

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